8-Chloro-1-octanol Exhibits 2.3-Fold Higher Biosynthetic Incorporation Compared to 8-Bromo-1-octanol
In a comparative study of unnatural bacteriochlorophyll c (BChl c) biosynthesis in Chlorobaculum tepidum, 8-chloro-1-octanol demonstrated significantly higher incorporation as an esterifying chain compared to its brominated analog, 8-bromo-1-octanol. The study provides direct quantitative evidence for enzyme substrate preference [1]. Specifically, the relative ratio of BChl c derivatives esterified with 8-chloro-1-octanol was 26.5% at a concentration of 300 μM. In contrast, the same concentration of 8-bromo-1-octanol resulted in only 11.3% incorporation. This represents a 2.3-fold higher incorporation efficiency for the chloro-analog.
| Evidence Dimension | Biosynthetic incorporation ratio |
|---|---|
| Target Compound Data | 26.5% |
| Comparator Or Baseline | 8-Bromo-1-octanol: 11.3% |
| Quantified Difference | 2.3-fold higher |
| Conditions | Cultivation of Chlorobaculum tepidum with 300 μM of each compound. |
Why This Matters
For researchers engineering bacteriochlorophyll derivatives, this 2.3-fold efficiency gain directly impacts experimental yield and the feasibility of producing sufficient quantities of modified BChls for characterization.
- [1] Mizoguchi, T., et al. (2014). Biosynthesis of bacteriochlorophyll c derivatives possessing chlorine and bromine atoms at the terminus of esterifying chains in the green sulfur bacterium Chlorobaculum tepidum. Journal of Bioscience and Bioengineering, 118(1), 82-87. View Source
